molecular formula C26H27N5O3 B11234991 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11234991
M. Wt: 457.5 g/mol
InChI Key: BUEIGZANVBLGRB-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide is a complex organic compound that features a benzimidazole ring fused with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide typically involves multi-step reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Alkyl halides, base (e.g., potassium carbonate), and solvent (e.g., dimethylformamide).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzimidazole and quinoline moieties are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known quinoline derivatives with antimalarial properties.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C26H27N5O3/c1-29-22-12-6-4-10-20(22)28-23(29)16-27-24(32)17-31-21-11-5-3-9-18(21)19(15-25(31)33)26(34)30-13-7-2-8-14-30/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,27,32)

InChI Key

BUEIGZANVBLGRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)N5CCCCC5

Origin of Product

United States

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